molecular formula C15H17NO4S B12913446 N-[2-(Benzenesulfonyl)ethyl]-N-[1-(furan-2-yl)ethyl]formamide CAS No. 678185-04-1

N-[2-(Benzenesulfonyl)ethyl]-N-[1-(furan-2-yl)ethyl]formamide

Cat. No.: B12913446
CAS No.: 678185-04-1
M. Wt: 307.4 g/mol
InChI Key: KWFGLTRVFAOMPR-UHFFFAOYSA-N
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Description

N-(1-(Furan-2-yl)ethyl)-N-(2-(phenylsulfonyl)ethyl)formamide is a synthetic organic compound that features a furan ring, a phenylsulfonyl group, and a formamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Furan-2-yl)ethyl)-N-(2-(phenylsulfonyl)ethyl)formamide typically involves multi-step organic reactions. One possible route could be:

    Formation of the Furan-2-yl Ethyl Intermediate: Starting with furan, an alkylation reaction can introduce the ethyl group at the 2-position.

    Introduction of the Phenylsulfonyl Group: The intermediate can then undergo a sulfonylation reaction with phenylsulfonyl chloride in the presence of a base to form the phenylsulfonyl ethyl intermediate.

    Formamide Formation: Finally, the formamide group can be introduced through a formylation reaction using formic acid or formyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-(Furan-2-yl)ethyl)-N-(2-(phenylsulfonyl)ethyl)formamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The formamide group can be reduced to form amines.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug development due to its unique structural features.

    Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-(Furan-2-yl)ethyl)-N-(2-(phenylsulfonyl)ethyl)formamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and phenylsulfonyl group could play roles in binding to these targets, while the formamide group might be involved in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Furylmethyl)-N-(phenylsulfonyl)formamide: Similar structure but with a different substitution pattern.

    N-(1-(Thiophen-2-yl)ethyl)-N-(2-(phenylsulfonyl)ethyl)formamide: Contains a thiophene ring instead of a furan ring.

    N-(1-(Furan-2-yl)ethyl)-N-(2-(tosyl)ethyl)formamide: Contains a tosyl group instead of a phenylsulfonyl group.

Uniqueness

N-(1-(Furan-2-yl)ethyl)-N-(2-(phenylsulfonyl)ethyl)formamide is unique due to its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity. The presence of both a furan ring and a phenylsulfonyl group can influence its interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

678185-04-1

Molecular Formula

C15H17NO4S

Molecular Weight

307.4 g/mol

IUPAC Name

N-[2-(benzenesulfonyl)ethyl]-N-[1-(furan-2-yl)ethyl]formamide

InChI

InChI=1S/C15H17NO4S/c1-13(15-8-5-10-20-15)16(12-17)9-11-21(18,19)14-6-3-2-4-7-14/h2-8,10,12-13H,9,11H2,1H3

InChI Key

KWFGLTRVFAOMPR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)N(CCS(=O)(=O)C2=CC=CC=C2)C=O

Origin of Product

United States

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